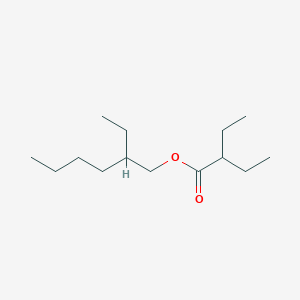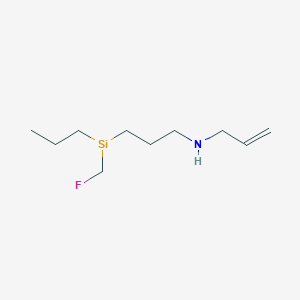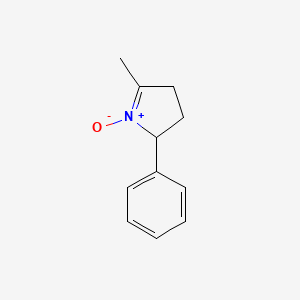![molecular formula C9H19N3S2Si2 B14371762 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine CAS No. 90302-09-3](/img/structure/B14371762.png)
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine is a chemical compound known for its unique structure and properties It features a triazine ring substituted with two trimethylsilyl sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine typically involves the reaction of 3,5-dichloro-1,2,4-triazine with trimethylsilyl sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3,5-dichloro-1,2,4-triazine+2(trimethylsilyl sulfide)→this compound+2HCl
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Compounds with various functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups can stabilize negative charges, making the compound reactive towards electrophiles. The triazine ring can also participate in various chemical transformations, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)sulfide: A related compound with similar reactivity but lacking the triazine ring.
Trimethylsilyl chloride: Used in similar substitution reactions but does not contain sulfur.
Uniqueness
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine is unique due to the combination of the triazine ring and the trimethylsilyl sulfanyl groups. This structure imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90302-09-3 |
|---|---|
Molekularformel |
C9H19N3S2Si2 |
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
trimethyl-[(3-trimethylsilylsulfanyl-1,2,4-triazin-5-yl)sulfanyl]silane |
InChI |
InChI=1S/C9H19N3S2Si2/c1-15(2,3)13-8-7-10-12-9(11-8)14-16(4,5)6/h7H,1-6H3 |
InChI-Schlüssel |
INILEIDMXQXRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)SC1=CN=NC(=N1)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)



![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)


![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
![1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14371724.png)
![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)

![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
